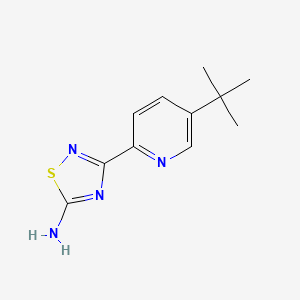

3-(5-Tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine

Description

Properties

Molecular Formula |

C11H14N4S |

|---|---|

Molecular Weight |

234.32 g/mol |

IUPAC Name |

3-(5-tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine |

InChI |

InChI=1S/C11H14N4S/c1-11(2,3)7-4-5-8(13-6-7)9-14-10(12)16-15-9/h4-6H,1-3H3,(H2,12,14,15) |

InChI Key |

PDPPGUBYTFUEKT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CN=C(C=C1)C2=NSC(=N2)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of 5-(tert-Butyl)-1,3,4-thiadiazol-2-amine Intermediate

A key intermediate in the synthesis is 5-(tert-butyl)-1,3,4-thiadiazol-2-amine , which can be prepared from pivaloyl chloride and thiosemicarbazide through cyclization in the presence of phosphorus oxychloride as a dehydrating agent.

Reaction Conditions and Yield:

Summary of Procedure:

- Thiosemicarbazide (1.20 mol) and pivaloyl chloride (1.30 mol) were dissolved in toluene.

- Phosphorus oxychloride (0.52 mol) was added dropwise at 50 °C.

- The mixture was heated at 70 °C for 12 hours.

- Upon cooling, the product was isolated by extraction and recrystallization to afford the thiadiazole amine intermediate.

Preparation of 3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine Core

The unsubstituted pyridin-2-yl thiadiazol-5-amine core is typically synthesized by nucleophilic substitution of 2-(5-chloro-1,2,4-thiadiazol-3-yl)pyridine with ammonia in ethanol.

Coupling of 5-tert-butylpyridin-2-yl Group to Thiadiazol-5-amine

The introduction of the 5-tert-butyl group onto the pyridine ring, followed by coupling to the thiadiazole amine, can be achieved via amide bond formation or nucleophilic aromatic substitution, depending on the functional groups present.

Representative Coupling Example:

- Using benzotriazol-1-ol , 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride (EDC HCl) , and triethylamine in dichloromethane at 20 °C, 5-tert-butyl-1,3,4-thiadiazol-2-amine was coupled with a carboxylic acid derivative to form the desired amide-linked compound.

Alternative Functionalization and Derivatization

Several other functionalization methods have been reported for related thiadiazole amines, including:

- Reaction with isocyanates in tetrahydrofuran at 50 °C to form urea derivatives (yield ~52%).

- Coupling with acid chlorides in the presence of triethylamine in dichloromethane at 0–20 °C to form amide derivatives (yield varies, example 24–86%).

- Use of coupling agents such as N-[(dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridine-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate N-oxide in DMF under inert atmosphere at 20–50 °C for amide bond formation.

Summary Table of Preparation Methods

Research Findings and Considerations

- The preparation of the tert-butyl-substituted thiadiazole amine intermediate is well-established with high yield and purity, providing a reliable starting point for further functionalization.

- Ammonia substitution on chloro-thiadiazole derivatives in ethanol is a straightforward method to obtain the thiadiazol-5-amine core structure.

- Coupling reactions to introduce various substituents on the thiadiazole amine are versatile, employing carbodiimide chemistry or activated phosphate reagents, allowing for diverse derivative synthesis.

- Reaction conditions such as temperature, solvent choice, and inert atmosphere play critical roles in optimizing yields and purity.

- Purification typically involves silica gel chromatography or recrystallization, depending on the reaction scale and product properties.

Chemical Reactions Analysis

Types of Reactions

3-(5-Tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of amines or thiols.

Substitution: Formation of substituted thiadiazoles with various functional groups.

Scientific Research Applications

3-(5-Tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential biological activity.

Mechanism of Action

The mechanism of action of 3-(5-Tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Key Observations :

- Bulky groups (e.g., tert-butyl, isopropoxy) improve target engagement but may reduce synthetic yields (e.g., 19–36% for alkoxy derivatives) .

- Aryl substituents (e.g., phenyl, chlorophenyl) are synthetically accessible with higher yields (80%) but lack the antiparasitic potency of pyridinyl analogs .

Antiparasitic Efficacy:

- 3-(5-Tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine : Demonstrates macrofilaricidal activity with EC50 < 100 nM against O. gutturosa and 100% inhibition of O. volvulus L5 larvae at 1 μM .

- Alkoxy Derivatives (e.g., isopropoxy, cyclopropoxy) : Retain high potency (EC50 < 100 nM) but show variable adult worm burden reduction in murine models .

- Non-Pyridinyl Analogs (e.g., 3-phenyl): Limited antiparasitic activity; primarily explored for anticancer or enzyme inhibition applications .

Pharmacokinetic and Physicochemical Properties:

- Lipophilicity : The tert-butyl group increases logP compared to isopropoxy or cyclopropoxy derivatives, enhancing membrane permeability .

- Solubility : Alkoxy derivatives (e.g., isopropoxy) exhibit moderate solubility in polar solvents (THF, DMSO), whereas tert-butyl analogs may require formulation optimization .

Biological Activity

3-(5-Tert-butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound characterized by a thiadiazole ring and a pyridine moiety. This compound has garnered interest due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the tert-butyl group enhances its lipophilicity, which may contribute to its biological efficacy.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₄N₄S

- Molecular Weight : 234.32 g/mol

- Structure : The compound features a thiadiazole ring substituted with a 5-tert-butylpyridine group, which is significant for its interaction with biological targets.

Anticancer Activity

Research indicates that this compound inhibits phosphofructokinase-2/fructose-2,6-bisphosphatase (PFKFB3), a key enzyme in glucose metabolism. This inhibition can lead to reduced proliferation of cancer cells, suggesting its potential as an anticancer agent.

Antimicrobial Properties

The compound has demonstrated significant antimicrobial activity against various bacterial strains. In vitro studies have shown that derivatives of thiadiazole compounds exhibit:

- Effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

- Moderate activity against Gram-negative bacteria like Escherichia coli and Salmonella typhi.

Table 1 summarizes the antimicrobial activity of related thiadiazole derivatives:

| Compound Name | Bacterial Strain | Zone of Inhibition (mm) | MIC (μg/mL) |

|---|---|---|---|

| Compound A | S. aureus | 18 | 62.5 |

| Compound B | E. coli | 15 | 125 |

| Compound C | B. subtilis | 20 | 50 |

| Compound D | Salmonella typhi | 19 | 100 |

Anti-inflammatory Activity

Thiadiazole derivatives are known for their anti-inflammatory properties. The compound's structural features allow it to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation .

Case Studies and Research Findings

- Antimicrobial Screening : A study conducted on various thiadiazole derivatives revealed that modifications at the amine group significantly influence antimicrobial activity. The introduction of specific substituents led to enhanced effectiveness against both Gram-positive and Gram-negative bacteria .

- Cytotoxicity Assays : In vitro cytotoxicity assays showed that this compound exhibits selective toxicity towards cancer cell lines while sparing normal cells, indicating its potential for targeted cancer therapy .

- Mechanistic Studies : Further investigations into the mechanism of action revealed that the compound may induce apoptosis in cancer cells through the activation of caspase pathways, highlighting its dual role as both an inhibitor of cell proliferation and an inducer of programmed cell death .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.